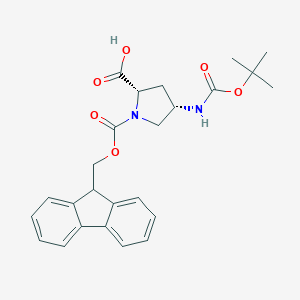

Boc-(2S,4S)-4-氨基-1-Fmoc-吡咯烷-2-羧酸

描述

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid is used to prepare low molecular weight cyclic peptides as inhibitors of SDF-1 binding to CXCR4. It is also used to design α-conotoxin analogs targeting α7 nicotinic acetylcholine receptors .

Molecular Structure Analysis

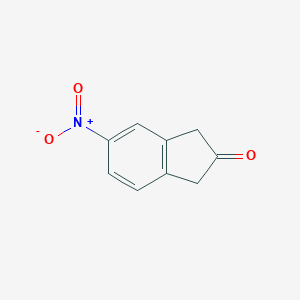

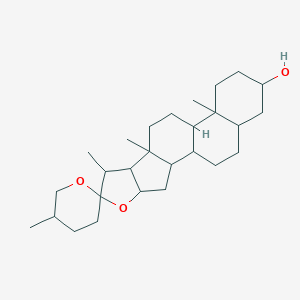

The molecular formula of Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid is C25H28N2O6. The InChI key is FJEXPICLVWOJSE-BTYIYWSLSA-N .Chemical Reactions Analysis

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid is used in the preparation of low molecular weight cyclic peptides as inhibitors of SDF-1 binding to CXCR4 .Physical And Chemical Properties Analysis

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid is a white to off-white solid with a melting point of 87-89 °C. It has a molecular weight of 452.60 .科学研究应用

-

Bioorthogonal Reactions

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : The compound is used in the synthesis of 4 novel amino acids containing functional groups for bioorthogonal reactions . Bioorthogonal reactions allow the introduction of new functionalities into peptides, proteins, and other biological molecules .

- Methods of Application : The synthesis of these amino acids, as Boc-, Fmoc- and free amino acids, was achieved through succinct sequences .

- Results or Outcomes : These amino acids exhibit well-defined conformational preferences, suggesting their stereospecific use in molecular design, medicinal chemistry, and catalysis .

-

19F NMR Probes

- Scientific Field : Chemistry and Biochemistry .

- Application Summary : Fluorinated amino acids, similar to the one you mentioned, are used in the design of stabilized proteins and in NMR and MRI approaches to protein detection and imaging .

- Methods of Application : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .

- Results or Outcomes : Peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry .

- Synthesis of Highly Functionalized Spiroligomers

- Scientific Field : Organic Chemistry .

- Application Summary : The compound is used in the development of Fmoc-protected bis-amino acids for the automated synthesis of highly functionalized spiroligomers . Spiroligomers are fused ring spiro-ladder structures constructed from cyclic, stereochemically pure bis-amino acid building blocks joined together through diketopiperazine (DKP) rings .

- Methods of Application : The synthesis involves the use of a temporary Cu2+ complexation strategy, along with an efficient multikilogram-scale synthesis of bis-amino acid precursors . Four tetramers were assembled on a semiautomated microwave peptide synthesizer .

- Results or Outcomes : The secondary structures of the tetramers were determined using two-dimensional nuclear magnetic resonance spectroscopy .

-

Protein Engineering

- Scientific Field : Molecular Biology .

- Application Summary : The compound is used in protein engineering and design . 4-Substituted prolines, especially 4-fluoroprolines, have been widely used in protein engineering and design .

- Methods of Application : A robust and stereoselective approach for the synthesis of (2,4)-methyl-proline starting from (2)-pyroglutamic acid was reported . Incorporation studies with both (2 S,4 R)- and (2 S,4 S)-methylproline into the Trx1P variant of the model protein thioredoxin of E. coli show that the stereochemistry of the 4-methyl group might be a key determinator for successful incorporation during ribosomal synthesis of this protein .

- Results or Outcomes : The non-proteinogenic amino acid (2S,4S)-methylproline (4S-Mep) is present in several secondary metabolites, predominantly from marine organisms, endowed with antibiotic, anticancer, cytotoxic, and anti-proteolytic activities .

-

Synthesis of Stereochemically and Functionally Diverse Spiroligomers

- Scientific Field : Organic Chemistry .

- Application Summary : The compound is used in the development of Fmoc-protected bis-amino acids for the automated synthesis of highly functionalized spiroligomers . Spiroligomers are fused ring spiro-ladder structures constructed from cyclic, stereochemically pure bis-amino acid building blocks joined together through diketopiperazine (DKP) rings .

- Methods of Application : The synthesis involves the use of a temporary Cu2+ complexation strategy, along with an efficient multikilogram-scale synthesis of bis-amino acid precursors . Four tetramers were assembled on a semiautomated microwave peptide synthesizer .

- Results or Outcomes : The secondary structures of the tetramers were determined using two-dimensional nuclear magnetic resonance spectroscopy .

安全和危害

属性

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEXPICLVWOJSE-BTYIYWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)

![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)

![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)